molecular formula C20H29N3O3 B11525471 N-cyclohexyl-5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-5-oxopentanamide

N-cyclohexyl-5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-5-oxopentanamide

Cat. No.: B11525471
M. Wt: 359.5 g/mol
InChI Key: JNAWHOXHYZTGOU-KGENOOAVSA-N
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Description

N-CYCLOHEXYL-4-{N’-[(E)-(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-{N’-[(E)-(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The specific steps are as follows:

    Preparation of Hydrazine Derivative: The hydrazine derivative is prepared by reacting cyclohexylamine with a suitable hydrazine compound.

    Condensation Reaction: The hydrazine derivative is then reacted with 3-methoxy-4-methylbenzaldehyde in the presence of an acid catalyst to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-{N’-[(E)-(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-CYCLOHEXYL-4-{N’-[(E)-(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-{N’-[(E)-(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydrazone group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-4-(4-METHOXYPHENOXY)BUTANAMIDE
  • N-CYCLOHEXYL-4-ETHOXYBENZAMIDE
  • N-CYCLOHEXYL-4-(4-METHYLPHENYL)BUTANAMIDE

Uniqueness

N-CYCLOHEXYL-4-{N’-[(E)-(3-METHOXY-4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential pharmacological activities set it apart from other similar compounds.

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

N-cyclohexyl-N'-[(E)-(3-methoxy-4-methylphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C20H29N3O3/c1-15-11-12-16(13-18(15)26-2)14-21-23-20(25)10-6-9-19(24)22-17-7-4-3-5-8-17/h11-14,17H,3-10H2,1-2H3,(H,22,24)(H,23,25)/b21-14+

InChI Key

JNAWHOXHYZTGOU-KGENOOAVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)CCCC(=O)NC2CCCCC2)OC

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)CCCC(=O)NC2CCCCC2)OC

Origin of Product

United States

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